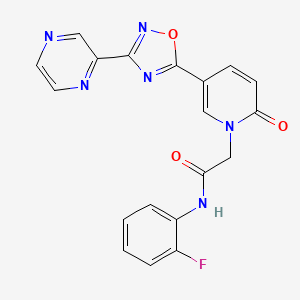
(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrochloric acid, often abbreviated as HCl, is an important chemical compound with numerous applications across a variety of industries. This compound is a simple diatomic molecule that’s composed of hydrogen and chlorine atoms, forming a strong, corrosive, and acidic solution when dissolved in water .
Synthesis Analysis
Hydrochloric acid is primarily produced as a byproduct of the manufacturing of organic compounds. In laboratory settings, it can also be prepared by the reaction of hydrogen gas with chlorine gas .Molecular Structure Analysis
The molecular structure of hydrochloric acid is one positively charged hydrogen ion and one negatively charged chloride ion .Chemical Reactions Analysis
Hydrochloric acid is classified as a strong acid, which means it’s completely ionized in aqueous solution. This characteristic makes HCl a good conductor of electricity. It can react with bases to form soluble salts and water .Physical And Chemical Properties Analysis
Hydrochloric acid is a characteristic caustic smelling liquid, colorless or light yellow. It has a high density 1.18 g/cm³ and a boiling point about 48°C. In its pure form, hydrochloric acid is usually a solution with a concentration about 37%, also called concentrated hydrochloric acid .Aplicaciones Científicas De Investigación
Derivatives Preparation and Characterization : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochlorides, N-carboxy anhydrides, N-acetyl derivatives, and dioxopiperazines, have been prepared and characterized. These substances were analyzed using elemental analyses, NMR spectra, optical rotation, and X-ray diffraction, highlighting their potential in chemical synthesis and characterization (Jansa, Macháček, & Bertolasi, 2006).
Improved Synthesis Process : An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed using a modified Pictet-Spengler reaction. This resulted in a higher yield and better enantiomeric excess, demonstrating advancements in synthetic methods for this compound (Liu et al., 2008).
Neuroprotective Potency and Anticonvulsant Activity : A study investigated the neuroprotective potency of a related compound, demonstrating its ability to prevent neuronal cell death and showing anticonvulsant activity. This suggests potential therapeutic applications in neurological disorders (Ohtani et al., 2002).
Decarboxylation Studies : Research on the decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives provided insights into the formation of 4-substituted isoquinoline derivatives, contributing to the understanding of chemical reactions involving this compound (Tachibana, Matsuo, & Yamada, 1968).
Resolution Using Animal Liver Acetone Powders : The stereo-selective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders was evaluated, showcasing a method for obtaining specific enantiomers of the acid (Sánchez et al., 2001).
Angiotensin Converting Enzyme Inhibitors : The compound and its derivatives have been studied for their potential as angiotensin converting enzyme (ACE) inhibitors, with some showing potent in vitro activities and antihypertensive effects (Hayashi et al., 1985).
Antitumor Activity : Research on compounds fused to 4-oxoquinoline-3-carboxylic acid, including tetrahydroisoquinoline-3-carboxylic acid, revealed significant antitumor activity against human tumor cell lines (El-Abadelah et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDWOMDRTYSCRS-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2377547.png)


![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)
![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)